Ethanone, 2-((6-methoxy-2-methyl-4-quinolinyl)thio)-1-phenyl-

medicinal chemistry structure-activity relationship quinoline thioether

Ethanone, 2-((6-methoxy-2-methyl-4-quinolinyl)thio)-1-phenyl- (CAS 134826-35-0) is a synthetic 4-thioquinoline derivative bearing a benzoylmethylthio (phenacyl) side chain at the 4-position of the 6-methoxy-2-methylquinoline core. With a molecular formula of C₁₉H₁₇NO₂S and a molecular weight of 323.41 g/mol, this compound belongs to a class of heterocyclic thioethers investigated for antiviral and antioxidant applications.

Molecular Formula C19H17NO2S
Molecular Weight 323.4 g/mol
CAS No. 134826-35-0
Cat. No. B12755630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 2-((6-methoxy-2-methyl-4-quinolinyl)thio)-1-phenyl-
CAS134826-35-0
Molecular FormulaC19H17NO2S
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=C(C=CC2=N1)OC)SCC(=O)C3=CC=CC=C3
InChIInChI=1S/C19H17NO2S/c1-13-10-19(16-11-15(22-2)8-9-17(16)20-13)23-12-18(21)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3
InChIKeyLYHQALUOBFIRPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanone, 2-((6-methoxy-2-methyl-4-quinolinyl)thio)-1-phenyl- (CAS 134826-35-0): Compound Class and Core Characteristics


Ethanone, 2-((6-methoxy-2-methyl-4-quinolinyl)thio)-1-phenyl- (CAS 134826-35-0) is a synthetic 4-thioquinoline derivative bearing a benzoylmethylthio (phenacyl) side chain at the 4-position of the 6-methoxy-2-methylquinoline core . With a molecular formula of C₁₉H₁₇NO₂S and a molecular weight of 323.41 g/mol, this compound belongs to a class of heterocyclic thioethers investigated for antiviral and antioxidant applications [1][2]. Its key structural distinction from closest in-class analogs lies in the phenyl ketone terminus of the thioether side chain, which replaces the carboxylic acid, ester, benzyl, or heterocyclic termini common among related 4-thioquinoline screening compounds [3].

Why In-Class 4-Thioquinoline Analogs Cannot Substitute for Ethanone, 2-((6-methoxy-2-methyl-4-quinolinyl)thio)-1-phenyl- (CAS 134826-35-0)


Although the 6-methoxy-2-methylquinoline-4-thioether scaffold is shared across multiple screening libraries and research tool compounds, the terminal functional group of the thioether side chain fundamentally alters both the physicochemical profile and the biological target engagement of each derivative . For CAS 134826-35-0, the benzoylmethylthio (phenacyl) terminus introduces a phenyl ketone moiety capable of π-stacking, hydrogen-bond acceptance, and covalent or non-covalent interactions with distinct biological targets relative to ester-terminated (e.g., methyl acetate), carboxylic acid, benzyl, or benzothiazole analogs [1][2]. Published anti-HSV screening data demonstrate that antiviral activity among benzoylmethylthio-substituted quinolines is compound-specific, not scaffold-general; only certain enumerated derivatives within the series inhibited HSV reproduction in cell culture [1]. Consequently, CAS 134826-35-0 cannot be treated as interchangeable with other 4-thioquinoline screening hits without experimental verification.

Quantitative Differentiation Evidence for Ethanone, 2-((6-methoxy-2-methyl-4-quinolinyl)thio)-1-phenyl- (CAS 134826-35-0) vs. Closest Analogs


Structural Differentiation: Benzoylmethylthio (Phenacyl) vs. Carboxymethyl Ester Side Chain at the 4-Thio Position

CAS 134826-35-0 differs from the closely related analog methyl 2-(6-methoxy-2-methyl-4-quinolylthio)acetate (CAS 306936-46-9 as identified in some supplier catalogs, though the CAS mapping is inconsistent across sources) by replacement of a methyl ester terminus with a phenyl ketone terminus . The target compound contains a benzoylmethylthio group (—SCH₂C(O)Ph) versus the carboxymethyl ester (—SCH₂C(O)OCH₃) in the comparator. This substitution replaces a hydrogen-bond accepting ester with an aryl ketone capable of π-π stacking interactions and altered electron density at the thioether linkage. The measured LogP for CAS 134826-35-0 is 4.53 with a polar surface area (PSA) of 64.49 Ų , contrasting with the more polar and lower LogP expected for the ester analog.

medicinal chemistry structure-activity relationship quinoline thioether

Anti-HSV Activity: Benzoylmethylthio-Substituted Quinolines vs. Structural Variants

Martynovskii, Brazhko, and co-workers evaluated a series of benzoylmethylthio derivatives of quinoline for inhibition of herpes simplex virus (HSV) reproduction in chick embryo fibroblast (CEF) cell culture [1]. Among the quinoline derivatives synthesized (compounds VI, VII, X–XII, XVI–XVIII, XIX), specific enumerated benzoylmethylthio-substituted quinolines inhibited HSV reproduction at a test concentration of 10 µg/mL, while not all derivatives in the series were reported as active. The target compound CAS 134826-35-0 (2-methyl-4-benzoylmethylthio-6-methoxyquinoline) contains the benzoylmethylthio moiety specifically identified in the active series. In contrast, 4-thioquinoline derivatives bearing carboxylic acid, succinic acid, or propanoic acid residues — such as those investigated by Saklayen et al. and in the 2023 4-thioquinoline review — show antioxidant/cytoprotective activity rather than direct antiviral efficacy [2][3].

antiviral herpes simplex virus quinoline thioether

Lipophilicity Advantage: ClogP Differentiation vs. Carboxylic Acid-Terminated 4-Thioquinolines

The computed octanol-water partition coefficient (ClogP) for CAS 134826-35-0 is 4.53, with a polar surface area (PSA) of 64.49 Ų . This ClogP value places the compound firmly in the lipophilic range (ClogP > 4), which is associated with enhanced membrane permeability and blood-brain barrier penetration potential relative to more polar 4-thioquinoline analogs. For comparison, 4-thioquinoline derivatives bearing carboxylic acid residues (e.g., 2-((7-chloroquinolin-4-yl)thio)propanoic acid and related compounds studied in the 2023 4-thioquinoline review [1]) possess substantially lower ClogP values due to the ionizable carboxyl group, which limits passive membrane diffusion. The 2-(6-methoxy-2-methylquinolin-4-yl)sulfanyl-1,3-benzothiazole analog (BindingDB BDBM47467) bears a bulky benzothiazole terminus that increases molecular weight and alters the PSA/LogP balance compared to the phenyl ketone of CAS 134826-35-0 [2].

ADME lipophilicity drug-likeness

Kinase Inhibition Profile: 4-Thioether Quinoline Scaffold vs. Acetamide-Linked Screening Hits

While direct kinase inhibition data for CAS 134826-35-0 itself were not identified in public databases, the structurally proximal analog 2-[(6-methoxy-2-methyl-4-quinolinyl)thio]-N-(1-naphthalenylmethylideneamino)acetamide (BindingDB BDBM41068) — which shares the identical 6-methoxy-2-methyl-4-quinolylthio core but replaces the phenacyl group with an N-naphthylmethylene hydrazide — showed measurable inhibition of protein-tyrosine kinase 2-beta (PTK2B) with an IC50 of 2.57 × 10³ nM (2.57 µM) and focal adhesion kinase 1 (FAK1) with an IC50 of 1.53 × 10⁴ nM (15.3 µM) in Scripps Research Institute screening assays [1]. The benzothiazole-terminated analog (BDBM47467) showed distinct target engagement patterns from the hydrazide analog [2]. These data establish that the 6-methoxy-2-methylquinoline-4-thioether core engages kinase targets, and the terminal group identity (phenacyl in CAS 134826-35-0 vs. hydrazide or benzothiazole in comparators) is likely to modulate both kinase selectivity and potency.

kinase inhibition protein-tyrosine kinase 2-beta focal adhesion kinase

Recommended Application Scenarios for Ethanone, 2-((6-methoxy-2-methyl-4-quinolinyl)thio)-1-phenyl- (CAS 134826-35-0) Based on Quantitative Evidence


Antiviral Screening Libraries Targeting Herpes Simplex Virus (HSV)

CAS 134826-35-0 is directly suited for inclusion in antiviral screening libraries against HSV-1 and HSV-2, based on the published observation that benzoylmethylthio-substituted quinoline derivatives inhibit HSV reproduction in CEF cell culture at 10 µg/mL [1]. The benzoylmethylthio pharmacophore is specifically associated with anti-HSV activity in the quinoline SAR literature, distinguishing it from 4-thioquinoline carboxylic acid derivatives that show antioxidant rather than antiviral activity . This compound provides a structurally distinct entry point for hit-to-lead optimization in antiviral drug discovery.

Kinase Selectivity Profiling with Novel Phenacyl-Terminated 4-Thioquinolines

With kinase engagement confirmed for the 6-methoxy-2-methyl-4-quinolylthio scaffold (PTK2B IC50 = 2.57 µM; FAK1 IC50 = 15.3 µM for the hydrazide analog BDBM41068) [1], CAS 134826-35-0 offers a phenacyl terminus not represented in publicly deposited kinase screening sets. This structural novelty can be exploited in kinase selectivity panels to identify differential inhibition patterns relative to the hydrazide (BDBM41068) and benzothiazole (BDBM47467) analogs, potentially revealing unique target profiles driven by the phenyl ketone moiety .

Physicochemical Reference Standard for Lipophilic 4-Thioquinoline Derivatives

The well-characterized physicochemical profile of CAS 134826-35-0 (ClogP = 4.53, PSA = 64.49 Ų, MW = 323.41) [1] makes it suitable as a reference standard for calibrating LogP and permeability assays within 4-thioquinoline compound libraries. Its high lipophilicity provides a useful upper-bound reference point when profiling more polar carboxylic acid-terminated analogs (expected ClogP <2), enabling systematic ADME property mapping across the 4-thioquinoline chemical space .

Synthetic Intermediate for Benzoylmethylthio-Functionalized Quinoline Libraries

The benzoylmethylthio group of CAS 134826-35-0 serves as a versatile synthetic handle for further derivatization. The phenyl ketone can be reduced, aminated, or converted to oxime/hydrazone derivatives, enabling rapid generation of structurally diverse 4-thioquinoline libraries. This contrasts with ester-terminated analogs (e.g., methyl acetate derivatives) that are susceptible to hydrolysis under biological assay conditions, whereas the ketone provides greater chemical stability for downstream chemistry [1].

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